molecular formula C36H50 B8493221 1,2,3,4,6,11-Hexapropyl-5,12-dihydrotetracene CAS No. 358753-49-8

1,2,3,4,6,11-Hexapropyl-5,12-dihydrotetracene

Cat. No.: B8493221
CAS No.: 358753-49-8
M. Wt: 482.8 g/mol
InChI Key: BQUKLINMYVRODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,6,11-Hexapropyl-5,12-dihydrotetracene is a useful research compound. Its molecular formula is C36H50 and its molecular weight is 482.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

358753-49-8

Molecular Formula

C36H50

Molecular Weight

482.8 g/mol

IUPAC Name

1,2,3,4,6,11-hexapropyl-5,12-dihydrotetracene

InChI

InChI=1S/C36H50/c1-7-15-25-26(16-8-2)28(18-10-4)34-24-36-30(20-12-6)32-22-14-13-21-31(32)29(19-11-5)35(36)23-33(34)27(25)17-9-3/h13-14,21-22H,7-12,15-20,23-24H2,1-6H3

InChI Key

BQUKLINMYVRODW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C2=C1CC3=C(C4=CC=CC=C4C(=C3C2)CCC)CCC)CCC)CCC)CCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3-Bis(2-hexynyl)-1,4-dipropylnaphthalene (0.373 g, 1.0 mmol) was added at −78° C. to a 20 ml THF solution of bis(i5-cyclopentadienyl)dibutylzirconium, which was prepared from bis(η5-cyclopentadienyl)dichlorozirconium (0.351 g, 1.2 mmol) and n-butyl lithium (1.5 ml, 2.4 mmols, 1.6 M). After elevating to room temperature, the reaction mixture was stirred for an hour. 4-Octyne (0.22 ml, 1.5 mmol) and NiBr2(PPh3)2 (0.892 g, 1.2 mmol) were added to the reaction mixture at room temperature. After stirring for 24 hours, hydrolysis was effected by 3N HCl followed by extraction with hexane. The extract was washed with sodium hydrogencarbonate aqueous solution and brine followed by drying over anhydrous magnesium sulfate. Column chromatography was performed using silica gel as the packing material to give the title compound (0.224 g) as somewhat orange powders by floured with ethanol. The isolation yield was 46%.
Name
2,3-Bis(2-hexynyl)-1,4-dipropylnaphthalene
Quantity
0.373 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(i5-cyclopentadienyl)dibutylzirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
bis(η5-cyclopentadienyl)dichlorozirconium
Quantity
0.351 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NiBr2(PPh3)2
Quantity
0.892 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
46%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.